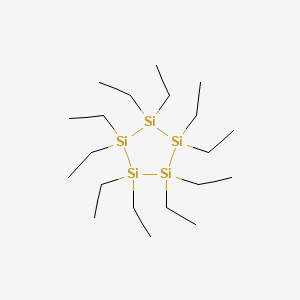
Decaethylcyclopentasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decaethylcyclopentasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by a cyclic structure consisting of five silicon atoms, each bonded to two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decaethylcyclopentasilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by cyclization. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of Ethylsilane Intermediates: Silicon tetrachloride reacts with ethylmagnesium bromide to form ethylsilane intermediates.
Cyclization: The ethylsilane intermediates undergo cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Decaethylcyclopentasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, converting siloxanes back to silanes.
Substitution: Ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decaethylcyclopentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Nanotechnology: Employed in the fabrication of silicon nanostructures for use in electronic devices and sensors.
Chemistry: Serves as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biocompatible materials.
Mecanismo De Acción
The mechanism by which decaethylcyclopentasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethyl groups provide steric hindrance, influencing the reactivity of the silicon atoms. The compound can form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include:
Formation of Silicon-Oxygen Bonds: During oxidation reactions.
Cleavage of Silicon-Oxygen Bonds: During reduction reactions.
Substitution Reactions: Involving the replacement of ethyl groups with other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Decamethylcyclopentasiloxane: Similar cyclic structure but with methyl groups instead of ethyl groups.
Octamethylcyclotetrasiloxane: Contains four silicon atoms in the ring and methyl groups.
Dodecamethylcyclohexasiloxane: Contains six silicon atoms in the ring and methyl groups.
Uniqueness
Decaethylcyclopentasilane is unique due to its ethyl groups, which provide different steric and electronic properties compared to methyl-substituted analogs
Propiedades
Número CAS |
75217-22-0 |
|---|---|
Fórmula molecular |
C20H50Si5 |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5-decaethylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-21(12-2)22(13-3,14-4)24(17-7,18-8)25(19-9,20-10)23(21,15-5)16-6/h11-20H2,1-10H3 |
Clave InChI |
NGAHYNFGNNHRHK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1([Si]([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















